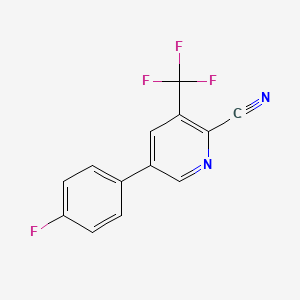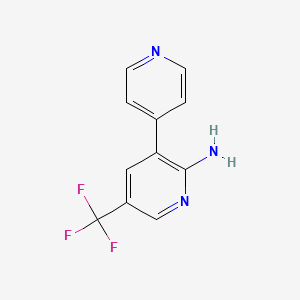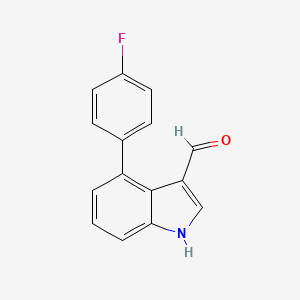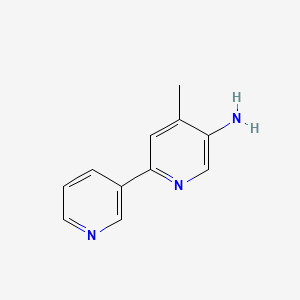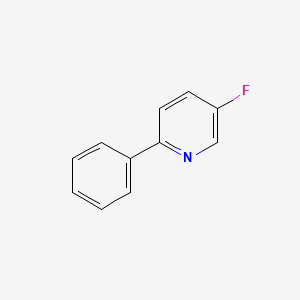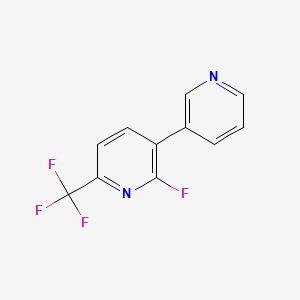
Dihydrochlorure de 3-pyridin-2-yl-propylamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
3-Pyridin-2-YL-propylamine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving neurotransmitter analogs and receptor binding assays.
Industry: Used in the production of specialty chemicals and intermediates
Mécanisme D'action
Target of Action
The primary target of 3-Pyridin-2-YL-propylamine dihydrochloride is protoporphyrinogen oxidase (PPO) . PPO is an enzyme that promotes the conversion of protoporphyrin IX to protoporphyrinogen IX in the presence of external oxygen .
Mode of Action
3-Pyridin-2-YL-propylamine dihydrochloride acts as a PPO inhibitor . It interacts with PPO via diverse interaction models, such as π−π stacking and hydrogen bonds . This interaction inhibits the activity of PPO, thereby disrupting the conversion of protoporphyrin IX to protoporphyrinogen IX .
Biochemical Pathways
The inhibition of PPO by 3-Pyridin-2-YL-propylamine dihydrochloride affects the porphyrin biosynthesis pathway . This pathway is crucial for the production of heme and chlorophyll in organisms. By inhibiting PPO, the compound disrupts this pathway, leading to downstream effects such as the prevention of heme and chlorophyll production .
Result of Action
The inhibition of PPO by 3-Pyridin-2-YL-propylamine dihydrochloride results in herbicidal activity . The compound has been shown to exhibit superior herbicidal activities against broadleaf and monocotyledon weeds . In particular, it has been found to have high crop safety at a dosage range of 37.5−150 g ai/ha .
Analyse Biochimique
Biochemical Properties
3-Pyridin-2-YL-propylamine dihydrochloride plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor for certain enzymes, thereby affecting their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of the enzyme’s function .
Cellular Effects
The effects of 3-Pyridin-2-YL-propylamine dihydrochloride on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to alter the expression of specific genes, which in turn affects the production of proteins involved in various cellular processes. Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, leading to changes in the metabolic flux .
Molecular Mechanism
At the molecular level, 3-Pyridin-2-YL-propylamine dihydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also affects gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Pyridin-2-YL-propylamine dihydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Pyridin-2-YL-propylamine dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological effect .
Metabolic Pathways
3-Pyridin-2-YL-propylamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit specific metabolic enzymes, resulting in the accumulation or depletion of certain metabolites .
Transport and Distribution
The transport and distribution of 3-Pyridin-2-YL-propylamine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. The distribution of this compound can affect its activity and function, as it may be concentrated in specific areas where it exerts its effects .
Subcellular Localization
3-Pyridin-2-YL-propylamine dihydrochloride is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals or post-translational modifications may direct this compound to particular organelles or cellular structures. The subcellular localization of this compound is crucial for its interaction with specific biomolecules and its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-2-YL-propylamine dihydrochloride involves the reaction of pyridine derivatives with propylamine under specific conditions. One common method includes the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another method involves the use of titanacyclopropanes reacting with pyridine N-oxides to achieve regioselective C2-H alkylation .
Industrial Production Methods
Industrial production of 3-Pyridin-2-YL-propylamine dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridin-2-YL-propylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring and a pyrazine ring and exhibit various biological activities.
Piperazine derivatives: Known for their wide range of biological and pharmaceutical activities.
Uniqueness
3-Pyridin-2-YL-propylamine dihydrochloride is unique due to its specific structure and the presence of both pyridine and propylamine moieties. This combination allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research .
Propriétés
IUPAC Name |
3-pyridin-2-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-6-3-5-8-4-1-2-7-10-8;;/h1-2,4,7H,3,5-6,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRWQMTUYKRHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



